[5-Fluoro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid
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Overview
Description
[5-Fluoro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a fluoro and an isobutoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Fluoro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is highly efficient, yielding the desired boronic acid derivative in good yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and automated systems are often employed to handle the reagents and control the reaction conditions precisely. This ensures consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: [5-Fluoro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluoro and isobutoxy groups on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
[5-Fluoro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [5-Fluoro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and drug design. The fluoro and isobutoxy groups on the pyridine ring can also participate in various interactions, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 5-Chloro-3-pyridineboronic acid
- 2-Aminopyridine-4-boronic acid pinacol ester
Comparison: [5-Fluoro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid is unique due to the presence of both fluoro and isobutoxy groups on the pyridine ring. This combination of substituents enhances its reactivity and makes it a versatile reagent in various chemical reactions. In contrast, similar compounds may lack one or both of these groups, resulting in different reactivity and applications .
Properties
IUPAC Name |
[5-fluoro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO3/c1-6(2)5-15-9-3-7(10(13)14)8(11)4-12-9/h3-4,6,13-14H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSXMAOCFHSEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)OCC(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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